![molecular formula C11H10ClN5O B14140684 3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B14140684.png)
3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol is an organic compound with the molecular formula C11H10ClN5O This compound is characterized by the presence of a pyrimidine ring substituted with an amino and a chloro group, linked to a phenol group through a hydrazinylidene bridge
Preparation Methods
The synthesis of 3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde and 3-hydroxybenzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) in ethanol or methanol as the solvent.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution (SNAr) reactions due to the presence of the chloro group on the pyrimidine ring.
Oxidation and Reduction: The phenol group can participate in oxidation reactions, forming quinones, while the hydrazinylidene bridge can be reduced to hydrazine derivatives.
Condensation Reactions: The amino group on the pyrimidine ring can react with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol involves its interaction with various molecular targets:
Comparison with Similar Compounds
3-{(E)-[2-(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl}phenol can be compared with other similar compounds such as:
2-amino-4,6-dichloropyrimidine: This compound is a precursor in the synthesis of this compound and shares similar reactivity.
6-chloropyrimidin-4-yl derivatives: These compounds have similar structural features and chemical properties, making them useful in similar applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrazinylidene bridge, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10ClN5O |
|---|---|
Molecular Weight |
263.68 g/mol |
IUPAC Name |
3-[(E)-[(5-amino-6-chloropyrimidin-4-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C11H10ClN5O/c12-10-9(13)11(15-6-14-10)17-16-5-7-2-1-3-8(18)4-7/h1-6,18H,13H2,(H,14,15,17)/b16-5+ |
InChI Key |
ASYHLWBMSJNFOC-FZSIALSZSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC2=C(C(=NC=N2)Cl)N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC2=C(C(=NC=N2)Cl)N |
solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B14140618.png)
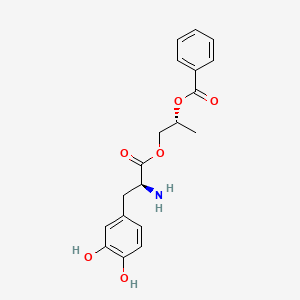
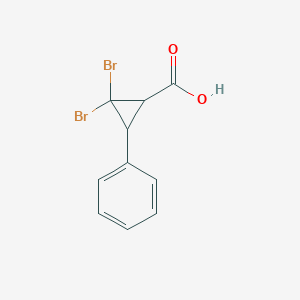
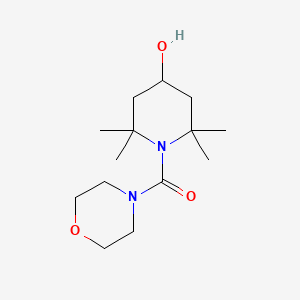
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(dimethylamino)benzoate](/img/structure/B14140632.png)
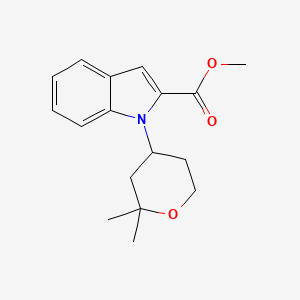
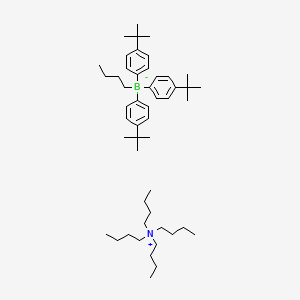

![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14140645.png)

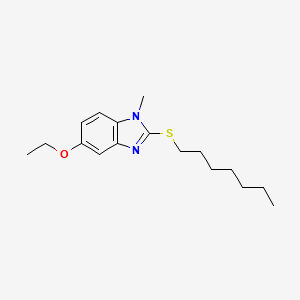
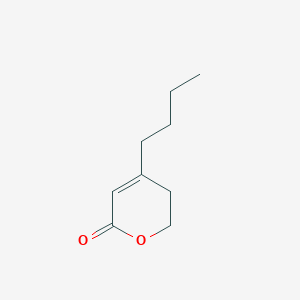

![2-chloro-4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B14140677.png)
